4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde
Overview
Description
2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is an organic compound with a complex structure characterized by multiple methyl groups and aldehyde functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the alkylation of a terphenyl core followed by formylation to introduce the aldehyde groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The aldehyde groups in 2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted terphenyl derivatives depending on the electrophile used.
Scientific Research Applications
2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine: Investigated for its potential biological activity and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde largely depends on its functional groups. The aldehyde groups can form Schiff bases with amines, which are important in various biochemical pathways. The methyl groups can influence the compound’s reactivity and interaction with other molecules, potentially affecting its biological activity and material properties.
Comparison with Similar Compounds
2,3,5,6-Tetramethylterephthalic Acid: Similar structure but with carboxylic acid groups instead of aldehydes.
2,3,5,6-Tetramethylpyrazine: Contains a pyrazine ring with methyl groups, differing in core structure and functional groups.
1,4-Bis(3’,5’-dicarboxyphenyl)-2,3,5,6-tetramethylbenzene: Similar terphenyl core with carboxylic acid groups.
Properties
IUPAC Name |
4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O2/c1-15-16(2)24(22-11-7-20(14-26)8-12-22)18(4)17(3)23(15)21-9-5-19(13-25)6-10-21/h5-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGBYRYNMDXUPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C=O)C)C)C3=CC=C(C=C3)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466704 | |
Record name | [1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde, 2',3',5',6'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850559-54-5 | |
Record name | [1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde, 2',3',5',6'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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